molecular formula C14H9FO4 B6356817 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1181609-18-6

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6356817
CAS No.: 1181609-18-6
M. Wt: 260.22 g/mol
InChI Key: VOVVFPCHPJZQED-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a fluorine atom and a methylenedioxy group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process while maintaining environmental and economic efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atom and methylenedioxy group play crucial roles in modulating the compound’s reactivity and interactions with other molecules. These interactions can influence various biological and chemical processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Methylenedioxyphenyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.

    5-Fluoro-2-phenylbenzoic acid: Lacks the methylenedioxy group, which may influence its chemical properties and interactions.

Uniqueness

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the methylenedioxy group

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVVFPCHPJZQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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